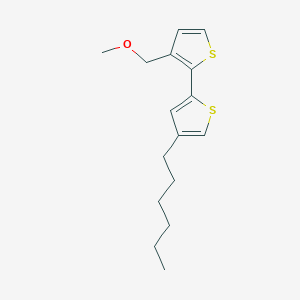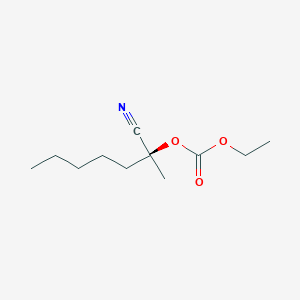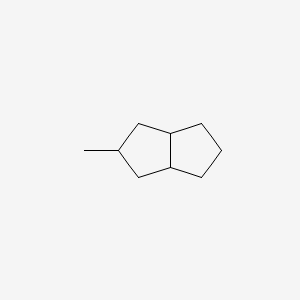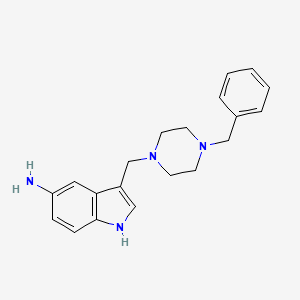
4'-Hexyl-3-(methoxymethyl)-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles. The addition of hexyl and methoxymethyl groups to the bithiophene core enhances its solubility and modifies its electronic properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Hexyl Group: The hexyl group can be introduced via a Friedel-Crafts alkylation reaction, where hexyl chloride reacts with the bithiophene core in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the bithiophene core with methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of 4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various electrophiles or nucleophiles; reactions are conducted in the presence of suitable catalysts or bases.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted bithiophenes depending on the reagents used
科学的研究の応用
4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
4-Hexylresorcinol: An organic compound with antiseptic and anesthetic properties.
4-Hexyl-3-thiosemicarbazide: A compound used in research for its potential biological activities.
Uniqueness
4’-Hexyl-3-(methoxymethyl)-2,2’-bithiophene stands out due to its unique combination of hexyl and methoxymethyl groups, which enhance its solubility and electronic properties. This makes it particularly valuable in the development of organic electronic materials and as a versatile building block in synthetic chemistry.
特性
CAS番号 |
918414-65-0 |
|---|---|
分子式 |
C16H22OS2 |
分子量 |
294.5 g/mol |
IUPAC名 |
2-(4-hexylthiophen-2-yl)-3-(methoxymethyl)thiophene |
InChI |
InChI=1S/C16H22OS2/c1-3-4-5-6-7-13-10-15(19-12-13)16-14(11-17-2)8-9-18-16/h8-10,12H,3-7,11H2,1-2H3 |
InChIキー |
RJVJLAHHYVDXNT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CSC(=C1)C2=C(C=CS2)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)



![5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14174873.png)

![N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14174880.png)







